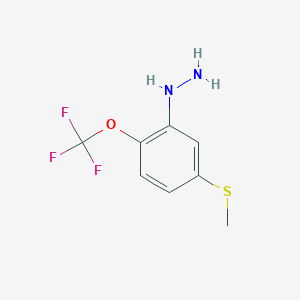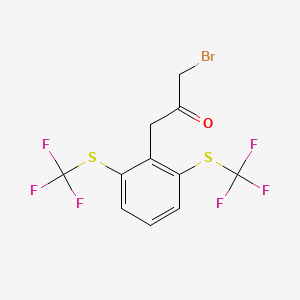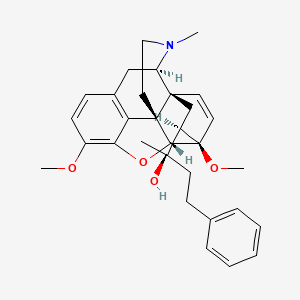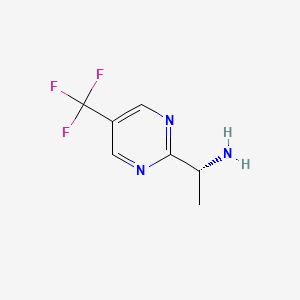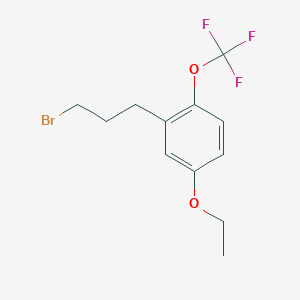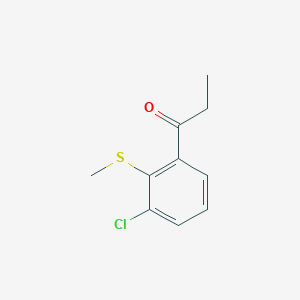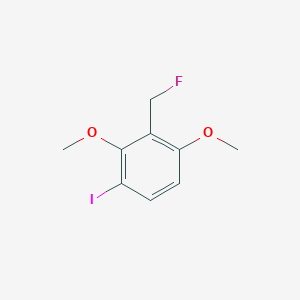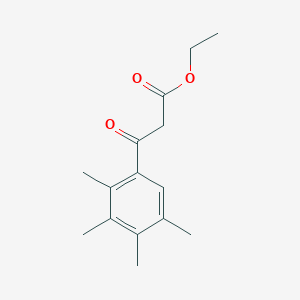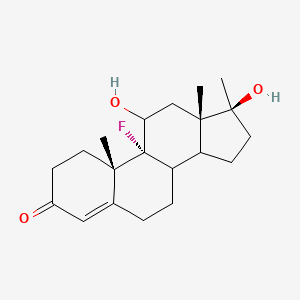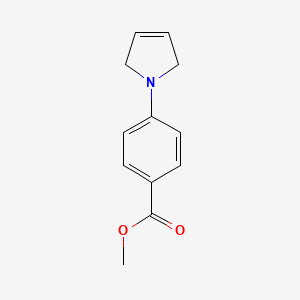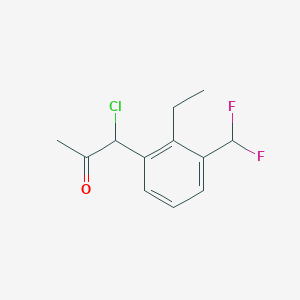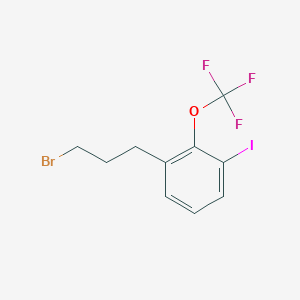
1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, iodine, and trifluoromethoxy groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine and iodine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Alkylation: Attachment of the 3-bromopropyl group to the benzene ring using Friedel-Crafts alkylation.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group via nucleophilic substitution reactions.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to these targets. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene can be compared with other halogenated aromatic compounds, such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-Bromo-2-(trifluoromethoxy)benzene: Lacks the 3-bromopropyl group, making it less complex.
1-Iodo-3-(trifluoromethoxy)benzene: Contains iodine and trifluoromethoxy but no bromopropyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H9BrF3IO |
|---|---|
Peso molecular |
408.98 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF3IO/c11-6-2-4-7-3-1-5-8(15)9(7)16-10(12,13)14/h1,3,5H,2,4,6H2 |
Clave InChI |
PMTRUBMIHFNUBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)OC(F)(F)F)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


